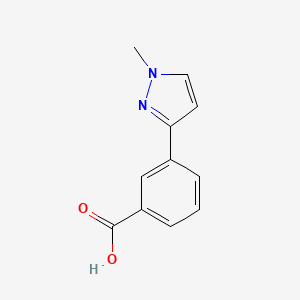

3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid

Vue d'ensemble

Description

3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid is a heterocyclic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This compound features a pyrazole ring substituted with a methyl group at the 1-position and a benzoic acid moiety at the 3-position of the pyrazole ring. It is commonly used as a building block in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various biological targets, contributing to their therapeutic potential .

Mode of Action

It’s worth noting that compounds with similar structures have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, leading to downstream effects .

Result of Action

Compounds with similar structures have been known to exert various biological effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated carbonyl compound. This reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions.

Methylation: The pyrazole ring is then methylated at the 1-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Coupling with Benzoic Acid: The final step involves coupling the methylated pyrazole with a benzoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, on the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of nitro, sulfo, or halo derivatives of the benzene ring.

Applications De Recherche Scientifique

Pharmaceutical Development

One of the primary applications of 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid is in the realm of pharmaceutical development . This compound serves as a crucial building block in the synthesis of various pharmaceuticals, especially those targeting anti-inflammatory and analgesic pathways. Research indicates that derivatives of this compound exhibit potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL for certain derivatives .

Case Studies: Antibacterial Properties

A study highlighted the effectiveness of several derivatives derived from this compound against bacterial strains. For instance, compounds with specific substitutions showed enhanced activity, demonstrating the importance of structure-activity relationships (SAR) in optimizing antibacterial efficacy .

Agricultural Chemistry

In agricultural chemistry , this compound plays a role in formulating agrochemicals. It enhances the effectiveness of pesticides and herbicides, which can lead to improved crop yields. The ability to modify its structure allows for the development of more effective agrochemical agents that can target specific pests or diseases while minimizing environmental impact .

Material Science

The utility of this compound extends to material science , where it is employed in creating advanced materials such as polymers and coatings. These materials often require specific thermal and mechanical properties, which can be achieved through the incorporation of this compound into their formulation. Research into its effects on material properties continues to evolve, suggesting potential applications in high-performance materials .

Biochemical Research

In biochemical research , this compound is instrumental in studying enzyme interactions and metabolic pathways. Its derivatives have been utilized to gain insights into disease mechanisms and potential therapeutic targets. For example, studies have shown that certain derivatives can inhibit specific enzymes involved in metabolic processes, providing a pathway for drug discovery .

Analytical Chemistry

Lastly, in the field of analytical chemistry , this compound is utilized in various analytical techniques such as chromatography. It aids in separating and identifying complex mixtures, which is crucial for quality control processes in pharmaceuticals and other industries .

Summary Table of Applications

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid

- 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

- 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)benzoic acid

- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid

- 3-(1H-imidazol-1-yl)benzoic acid

Uniqueness

3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the pyrazole ring enhances its lipophilicity and may influence its interaction with biological targets compared to other similar compounds .

Activité Biologique

3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its enzyme inhibition properties, potential therapeutic applications, and underlying mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring attached to a benzoic acid moiety. The molecular formula is , with a molecular weight of approximately 202.21 g/mol. The compound's structure allows for significant interactions with various biological targets, which is critical for its biological activity.

Enzyme Inhibition and Modulation

Research indicates that this compound exhibits enzyme inhibition properties, particularly affecting pathways involved in cell proliferation and differentiation. It has been shown to interact with key enzymes such as:

- c-Jun N-terminal kinase 3 (JNK3) : This kinase is primarily expressed in the brain and is implicated in neurodegenerative diseases. Inhibition of JNK3 by this compound can lead to neuroprotective effects, making it a candidate for further development in treating conditions like Alzheimer's disease .

- Protein Tyrosine Phosphatase 1B (PTP1B) : The compound has demonstrated significant inhibition of PTP1B, which plays a role in insulin signaling and is a target for diabetes treatment. It was found to inhibit PTP1B activity with an IC50 value of 0.51 µM, indicating potent activity against this target .

Antibacterial and Anti-inflammatory Properties

In addition to enzyme inhibition, this compound exhibits antibacterial and anti-inflammatory activities. Studies have shown that it can effectively inhibit the growth of various bacterial strains, including resistant ones, suggesting its potential use in treating infections. The compound's anti-inflammatory effects may be attributed to its ability to modulate signaling pathways such as the MAPK/ERK pathway, which is crucial in inflammatory responses.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Cell Proliferation Studies : In vitro experiments demonstrated that this compound could induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) by enhancing caspase-3 activity, suggesting its potential as an anticancer agent .

- Microtubule Destabilization : It has been observed that compounds similar to this compound can act as microtubule-destabilizing agents, which are vital for cancer therapy due to their role in inhibiting tumor growth.

Comparative Analysis of Similar Compounds

To understand the unique properties of this compound, a comparison with related compounds can be insightful:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-(1-Methyl-1H-pyrazol-3-yl)benzoic acid | Methylpyrazole group at position 4 | Antibacterial activity; drug development |

| 4-Methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid | Methoxy group enhances solubility | Modulates enzyme activity; anti-inflammatory |

| 5-(1-Methyl-1H-pyrazol-4-yl)benzene sulfonamide | Sulfonamide group enhances antimicrobial properties | Antimicrobial agent; treats bacterial infections |

Propriétés

IUPAC Name |

3-(1-methylpyrazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-6-5-10(12-13)8-3-2-4-9(7-8)11(14)15/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPMBEUYTBLTAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640332 | |

| Record name | 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906352-85-0 | |

| Record name | 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.